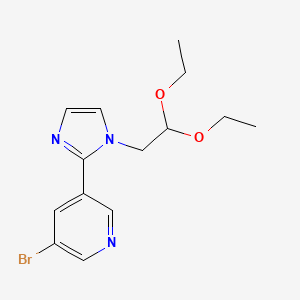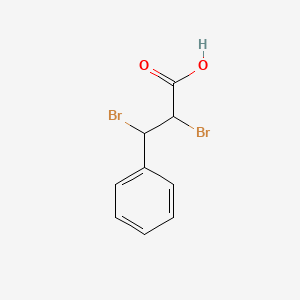
3-Brom-5-(1-(2,2-Diethoxyethyl)-1H-imidazol-2-yl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromo group and an imidazole moiety
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine has several applications in scientific research:
Medicinal chemistry: As a building block for the synthesis of potential therapeutic agents.
Organic synthesis: Used in the construction of complex heterocyclic compounds.
Material science:
Wirkmechanismus
- Suzuki–Miyaura (SM) Coupling : This compound may participate in the SM cross-coupling reaction, which is a transition metal-catalyzed carbon–carbon bond-forming process .
- Transmetalation : During SM coupling, transmetalation occurs. Formally nucleophilic organic groups (such as boron-containing compounds) transfer from boron to palladium, leading to the formation of new carbon–carbon bonds .
- Oxidative Addition : The palladium catalyst becomes oxidized by donating electrons to form the new Pd–C bond with electrophilic organic groups .
Mode of Action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine typically involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting 2,2-diethoxyethylamine with glyoxal in the presence of ammonium acetate.
Bromination: The pyridine ring is brominated using bromine or a brominating agent such as N-bromosuccinimide.
Coupling: The imidazole derivative is then coupled with the brominated pyridine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The imidazole ring can be oxidized or reduced under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Cross-coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Oxidized imidazole derivatives.
Cross-coupling: Biaryl or heteroaryl compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-5-(1-(2,2-dimethoxyethyl)-1H-imidazol-2-yl)pyridine
- 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)benzene
Uniqueness
3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine is unique due to the presence of both a bromo-substituted pyridine ring and an imidazole moiety, which can confer distinct reactivity and binding properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-bromo-5-[1-(2,2-diethoxyethyl)imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-3-19-13(20-4-2)10-18-6-5-17-14(18)11-7-12(15)9-16-8-11/h5-9,13H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJPUDQXIVTBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=CN=C1C2=CC(=CN=C2)Br)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649983 |
Source


|
| Record name | 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-55-9 |
Source


|
| Record name | 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














